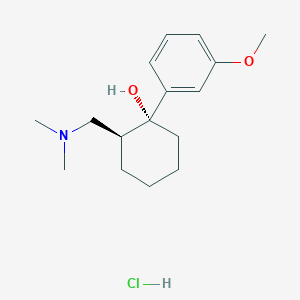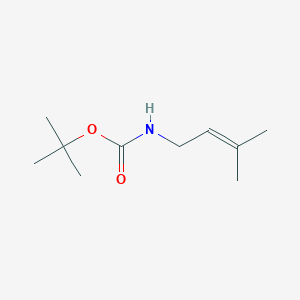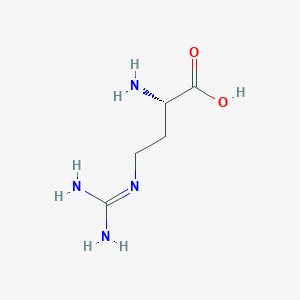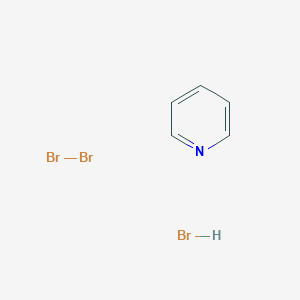
4-溴-3-羟基苯甲酸甲酯
概述
描述
Methyl 4-bromo-3-hydroxybenzoate, also known as Methyl 4-bromo-3-hydroxybenzoate, is a useful research compound. Its molecular formula is C8H7BrO3 and its molecular weight is 231.04 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 4-bromo-3-hydroxybenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 4-bromo-3-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromo-3-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
选择性抑制剂的合成
4-溴-3-羟基苯甲酸甲酯: 用于合成选择性抑制剂,这些抑制剂可以选择性地抑制某些生物途径或酶。 这种应用在针对需要特异性抑制生物分子的疾病的靶向治疗的开发中至关重要 .
材料科学应用
在材料科学中,这种化合物用于设计具有定制性能的新型材料。它的独特特性被用来创造具有改进的机械强度,热稳定性或光学性能的材料。 这可能导致为各种工业应用开发新材料的进步 .
有机合成
该化合物是有机合成中一种宝贵的试剂。它的反应性和选择性使其成为化学家创造复杂分子的有用工具。 这种应用在有机化学领域意义重大,在那里需要精确的反应来开发新的化学实体 .
药物研究
在药物研究中,4-溴-3-羟基苯甲酸甲酯 用于开发新的候选药物。 它的分子结构可以整合到更大、更复杂的药物分子中,可能导致发现新的药物 .
化学教育
这种化合物也用作化学教育中的教学工具,用于演示各种化学反应和合成技术。 它为学生理解酯化和芳香取代反应的概念提供了实际示例 .
分析化学
在分析化学中,4-溴-3-羟基苯甲酸甲酯 可以用作色谱分析中的标准物质或参比化合物。 它有助于识别和量化复杂混合物中类似的化合物 .
环境研究
研究人员可能会在环境研究中使用这种化合物来了解溴代有机化合物在自然环境中的行为。 它可以用作模型化合物来研究降解过程和环境影响 .
催化剂开发
最后,4-溴-3-羟基苯甲酸甲酯 可用于催化剂的开发。 它的结构可以被修饰以创建促进特定化学反应的催化剂,这在工业过程中提高效率和选择性方面很重要 .
作用机制
Mode of Action
It’s known that benzylic compounds can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions could potentially alter the structure and function of target molecules, leading to changes in biological systems .
Biochemical Pathways
It’s known that benzylic compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways
Pharmacokinetics
Its physical properties such as melting point (121-125°c), boiling point (3180±220 °C), and density (1627±006 g/cm3) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It’s known that the compound is used as a reactant in the preparation of selective inhibitors , suggesting it may have inhibitory effects on certain biological processes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-bromo-3-hydroxybenzoate. For instance, it’s recommended to store the compound in an inert atmosphere at room temperature . Moreover, its solubility in chloroform, dichloromethane, and methanol suggests that the compound’s action could be influenced by the solvent environment.
安全和危害
“Methyl 4-bromo-3-hydroxybenzoate” is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
属性
IUPAC Name |
methyl 4-bromo-3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOFPLOREOHCDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423741 | |
| Record name | methyl 4-bromo-3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106291-80-9 | |
| Record name | methyl 4-bromo-3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-Bromo-3-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the methoxycarbonyl group relative to the benzene ring in Methyl 4-bromo-3-hydroxybenzoate?
A1: The methoxycarbonyl group in Methyl 4-bromo-3-hydroxybenzoate is twisted at a dihedral angle of 8.06° with respect to the benzene ring []. This slight deviation from planarity could influence the molecule's overall shape and potential interactions with other molecules.
Q2: How are the molecules of Methyl 4-bromo-3-hydroxybenzoate organized within the crystal lattice?
A2: In the crystal structure, individual molecules of Methyl 4-bromo-3-hydroxybenzoate are linked together by O—H⋯O hydrogen bonds. These interactions form helical chains that extend along the b axis of the crystal lattice [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

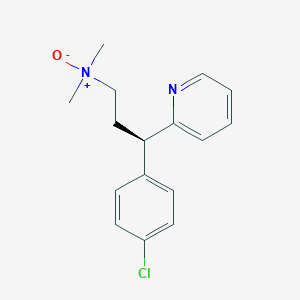

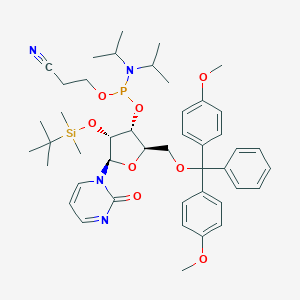
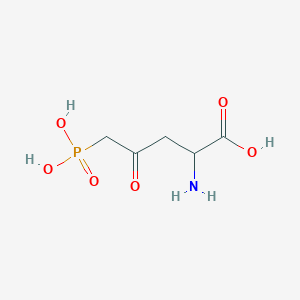
![4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide](/img/structure/B121352.png)





